(2E)-1-(2-ethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is a complex organic compound with the molecular formula C14H19NOS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with 3-(2-thienyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
2-Ethylpiperidine: A derivative of piperidine with an ethyl group at the second position.
3-(2-Thienyl)-2-propenal: A compound containing a thienyl group and an aldehyde functional group
Uniqueness
Piperidine, 2-ethyl-1-[1-oxo-3-(2-thienyl)-2-propenyl]-(9CI) is unique due to its specific structure, which combines the piperidine ring with an ethyl group and a thienyl-propenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H19NOS |
---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
(E)-1-(2-ethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H19NOS/c1-2-12-6-3-4-10-15(12)14(16)9-8-13-7-5-11-17-13/h5,7-9,11-12H,2-4,6,10H2,1H3/b9-8+ |
InChI Key |
MBUFZJOTJMFHER-CMDGGOBGSA-N |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
CCC1CCCCN1C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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